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iron;vanadium

Hydrogen Storage BCC Alloys Cost Analysis

FeV is a cost-effective vanadium source, enabling 67% lower raw material costs in hydrogen storage and 92% methanol conversion in catalysis. Ideal for HSLA steel and advanced materials. Choose from FeV50/80 grades; contact us for custom specs and competitive bulk pricing.

Molecular Formula Fe3V
Molecular Weight 218.48 g/mol
CAS No. 12063-43-3
Cat. No. B14725944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameiron;vanadium
CAS12063-43-3
Molecular FormulaFe3V
Molecular Weight218.48 g/mol
Structural Identifiers
SMILES[V].[Fe].[Fe].[Fe]
InChIInChI=1S/3Fe.V
InChIKeyPGJFNTRNQSLBAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mt / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Iron Vanadium (FeV) CAS 12063-43-3: A Cost-Effective Alloying Agent for High-Strength Steel and Hydrogen Storage Applications


Iron Vanadium, commonly designated as Ferrovanadium (FeV), is an iron-vanadium alloy with a typical vanadium content ranging from 35–85 wt% [1]. This alloy is not a stoichiometric compound but a solid solution, known for its role as a potent grain refiner, hardener, and strengthener in steel manufacturing [1]. Beyond its primary application in metallurgy, FeV is emerging as a strategic, lower-cost alternative to high-purity vanadium metal in advanced applications such as solid-state hydrogen storage materials and selective oxidation catalysis [2].

Why Procurement Decisions for Iron Vanadium (CAS 12063-43-3) Require Specification Beyond Simple Composition


While FeV is often considered a commodity ferroalloy for steelmaking, its performance is not uniform across all applications. In critical applications like hydrogen storage or specialized catalysis, substituting a generic grade of FeV for high-purity vanadium metal or an alternative vanadium source (e.g., V2O5 or FeVN) can lead to significant deviations in key performance indicators. For instance, the presence of iron as an inherent diluent can impact both thermodynamic equilibrium pressures and reversible storage capacity, while the specific V/Fe ratio and purity profile directly affect catalytic activity and selectivity. These quantifiable differences dictate that for applications beyond standard steel hardening, the precise composition and its effect on the target system must be verified, making direct interchangeability unreliable.

Quantitative Evidence Guide for Iron Vanadium (FeV): Head-to-Head Performance Against Alternatives in Steel, Hydrogen Storage, and Catalysis


Economic Viability vs. High-Purity Vanadium in BCC Hydrogen Storage Alloys

In a direct head-to-head study, replacing high-purity vanadium metal with commercial FeV (CAS 12063-43-3) in a Ti1.56V0.36Cr1.08 body-centred cubic (BCC) hydrogen storage alloy resulted in a 67% reduction in raw material cost per 100 kg of stored hydrogen, despite a measurable trade-off in capacity retention [1]. The alloy with FeV exhibited identical microstructure and lattice parameters to the pure V-based alloy [2]. However, after 50 pressure-swing cycles, the reversible hydrogen storage capacity decreased from a baseline of 2.2 mass% (unsubstituted alloy) to 1.7 mass% for the FeV-substituted alloy, representing a 23% capacity loss [1].

Hydrogen Storage BCC Alloys Cost Analysis

Impact on Thermodynamic Equilibrium Pressure in V-Based Solid Solution Hydrogen Storage

Substituting high-purity vanadium and iron with FeV (x = 0.9) in a V-Ti-Cr solid solution alloy significantly alters the thermodynamic hydrogen absorption/desorption characteristics. The equilibrium pressure at 298 K increased substantially, with absorption pressure rising from 1 MPa to 6 MPa and desorption pressure rising from 0.2 MPa to 1 MPa [1]. This shift to higher pressures is a critical differentiator for designing metal hydride tanks with specific operating windows.

Hydrogen Storage Thermodynamics FeV Substitution

Catalytic Performance vs. Industrial Iron-Molybdate in Methanol Oxidation to Formaldehyde

A specifically formulated FeV catalyst (FeV1.1) demonstrates comparable catalytic performance to the industry-standard iron-molybdate catalyst for the selective oxidation of methanol to formaldehyde. Under the tested conditions, the FeV1.1 catalyst achieved a methanol conversion of 92.3% and a formaldehyde selectivity of 90.6% [1]. This positions FeV-based catalysts as a viable alternative system with a fundamentally different active site structure (FeVO4 and low-polymerized VnOx) [1].

Selective Oxidation Formaldehyde Production FeV Catalyst

Superior Grain Refinement in Steel vs. Vanadium-Free Baseline

As a class-level inference, the addition of vanadium, typically via FeV, to steel is well-established to provide superior grain refinement and precipitation strengthening compared to vanadium-free steel compositions. This results in simultaneous improvements in yield strength and toughness, a combination not readily achievable with other common microalloying elements like niobium or titanium alone [1]. While this is a class-level effect, the selection of FeV over other vanadium carriers (e.g., V2O5, FeVN) is often dictated by cost-effectiveness and ease of alloying, with FeV being the primary additive for 85-90% of vanadium-containing steel production [2].

Steel Metallurgy Grain Refinement FeV Additive

Target Application Scenarios for Iron Vanadium (FeV) Based on Quantified Performance Advantages


Cost-Conscious Solid-State Hydrogen Storage Systems

For research groups and companies developing stationary or mobile metal hydride hydrogen storage, FeV is a strategic choice for V-based BCC alloys where a trade-off between lower material cost and slightly reduced capacity/higher operating pressure is acceptable. The data shows a 67% cost reduction in raw materials per kg of stored H2, despite a 23% loss in reversible capacity after 50 cycles [1]. This makes FeV-substituted alloys economically viable for applications where the total system cost is a primary driver, such as large-scale grid storage or industrial hydrogen logistics.

Selective Oxidation Catalysis for Formaldehyde Production

Chemical manufacturers and catalyst researchers should consider FeV-based formulations, particularly with a V/Fe ratio around 1.1, as a viable alternative to conventional iron-molybdate catalysts for methanol oxidation. The FeV1.1 catalyst has demonstrated a methanol conversion of 92.3% and formaldehyde selectivity of 90.6%, comparable to industrial benchmarks [2]. This scenario is ideal for exploring new catalyst compositions that may offer advantages in terms of raw material supply security or different deactivation and regeneration pathways.

High-Strength Low-Alloy (HSLA) Steel Production

FeV remains the standard and most cost-effective vanadium carrier for producing HSLA, tool, and rail steels. As a class-level effect, the addition of vanadium from FeV imparts a unique combination of high strength and toughness through grain refinement and precipitation hardening [3]. For steelmakers, FeV is the preferred choice over alternative vanadium sources like V2O5 or FeVN for applications not requiring precise nitrogen control, as it represents the primary additive in 85-90% of vanadium-containing steel production due to its favorable alloying characteristics and cost profile [4].

Research on Low-Activation Fusion Reactor Materials

Vanadium-based alloys, for which FeV could serve as a lower-cost precursor, are under investigation for structural materials in fusion reactor first-wall/blanket applications due to their low activation properties and high-temperature strength [5]. While high-purity vanadium is typically required for baseline studies, research into using FeV as a more economical starting material for developing V-Cr-Ti or similar alloys could accelerate the development cycle by reducing material costs for large-scale testing. This application leverages the inherent properties of vanadium while exploring the feasibility of using lower-grade, iron-containing feedstock.

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